Studies have investigated the potential of Neobavaisoflavone as an anti-cancer agent. Research suggests it may inhibit the growth and proliferation of cancer cells. For instance, a study published in the National Institutes of Health's PubMed database showed that Neobavaisoflavone decreased the viability of U-87 MG glioblastoma cells in a dose-dependent manner. Additionally, it may enhance the effectiveness of other chemotherapeutic drugs.
Neobavaisoflavone exhibits anti-inflammatory properties. Research suggests it may suppress the production of inflammatory mediators like cytokines and nitric oxide in macrophages []. This indicates a potential role in managing inflammatory conditions.
Scientific exploration of Neobavaisoflavone continues. Other areas of research include its effects on DNA replication and platelet aggregation []. However, more studies are needed to fully understand the potential benefits and mechanisms of action.
Neobavaisoflavone is a naturally occurring isoflavonoid compound primarily derived from the plant Psoralea corylifolia. It is characterized by its unique chemical structure, which includes a chromone backbone with multiple hydroxyl groups, contributing to its diverse biological activities. The compound has garnered interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. Its molecular formula is , and it has a CAS number of 41060-15-5 .
Research suggests Neobavaisoflavone exhibits various biological activities, potentially through different mechanisms:
Neobavaisoflavone undergoes various metabolic transformations in the body, primarily involving glucuronidation, sulfation, hydroxylation, and methylation. These reactions are crucial for its bioavailability and pharmacological efficacy. In vitro studies have demonstrated that neobavaisoflavone can inhibit DNA polymerase and carboxylesterase 1, with an inhibition constant of 5.3 µM . Additionally, the compound exhibits significant reactivity with free radicals, highlighting its potential as an antioxidant agent .
Neobavaisoflavone exhibits a wide range of biological activities:
The synthesis of neobavaisoflavone can be achieved through several methods:
Neobavaisoflavone has several applications across various fields:
Interaction studies have highlighted the complex pharmacokinetics of neobavaisoflavone:
Neobavaisoflavone shares structural similarities with several other isoflavones but possesses unique properties that distinguish it:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Genistein | Yes | Stronger estrogenic activity |
Daidzein | Yes | Lesser antioxidant capacity |
Biochanin A | Yes | More potent anti-cancer properties |
Formononetin | Yes | Different metabolic pathway interactions |
Neobavaisoflavone stands out due to its potent anti-inflammatory effects and unique metabolic profile compared to these similar compounds. Its diverse biological activities make it a subject of ongoing research for potential therapeutic applications.
Neobavaisoflavone (C₂₀H₁₈O₄) is a prenylated isoflavone characterized by a chromen-4-one core substituted with hydroxyl and 3-methylbut-2-enyl groups. Its IUPAC name is 7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]-4H-chromen-4-one. The structure comprises a benzopyran-4-one skeleton (A-ring) fused to a phenyl group (B-ring) at position 3, with a hydroxyl group at position 7 and a 3-methylbut-2-enyl (prenyl) moiety at position 3' of the B-ring (Figure 1). The prenyl group introduces stereochemical complexity, though crystallographic data confirming absolute configuration remains unreported in the literature reviewed.
1H-NMR (400 MHz, MeOD) key signals:
Table 1: Key Spectroscopic Data
Technique | Data |
---|---|
1H-NMR (MeOD) | δ 8.03 (H-2), 8.01 (H-5), 6.92 (H-6), 6.81 (H-8), 7.20 (H-2'), 5.35 (H-2″) |
ESI-MS | [M+H]⁺ m/z 323.12779; fragments at 267.06, 255.06 |
UV-Vis (MeOH) | λmax = 300 nm |
Crystallographic data for neobavaisoflavone is limited in available literature. However, synthetic studies infer stereochemical features via NMR coupling constants. The prenyl group’s trans-configuration is suggested by the triplet at δ 5.35 (J = 7.6 Hz) for H-2″. No enantiomeric resolution or X-ray diffraction studies have been reported to date.
Neobavaisoflavone is highly lipophilic, with:
Table 2: Solubility in Common Solvents
Solvent | Solubility (mg/mL) |
---|---|
DMSO | ≥31 |
Ethanol | ~30 |
Water | <0.1 |
The primary route involves:
Reaction Scheme:
7-Benzoyloxy-4′-hydroxyisoflavone + 2-methyl-3-buten-2-ol → (acid catalyst) → 7-Benzoyloxy-4′-hydroxy-3′-prenylisoflavone → (NaOH) → Neobavaisoflavone
Table 3: Synthetic Derivatives
Derivative | Modification | Purpose |
---|---|---|
Dihydro-NBIF | Reduced prenyl double bond | Enhanced stability |
Glucuronide conjugate | C7 or C4′ hydroxyl glucuronidation | Metabolic profiling |
Neobavaisoflavone demonstrates a distinctive distribution pattern across plant species, with its primary occurrence concentrated within the Leguminosae family. The compound was initially isolated and characterized from the seeds of Psoralea corylifolia, where it serves as a major bioactive constituent [1] [2]. This plant species, commonly known as babchi in traditional medicine systems, represents the most significant natural source of neobavaisoflavone, containing the compound in substantial concentrations within its seeds, roots, and fruits [3] [4].
The chemical structure of neobavaisoflavone consists of a 7-hydroxyisoflavone backbone with an additional hydroxyl group at position 4' and a prenyl group at position 3' [1]. This prenylated isoflavone possesses the molecular formula C₂₀H₁₈O₄ with a molecular weight of 322.4 g/mol and the Chemical Abstracts Service registry number 41060-15-5 [5]. The compound exhibits moderate lipophilicity with a calculated LogP value of 4.4, facilitating cellular membrane penetration and bioaccumulation in target tissues [1].
Beyond its primary source, neobavaisoflavone has been documented in several related leguminous species. Erythrina sigmoidea, a West African species, contains neobavaisoflavone in its bark extracts, where it demonstrates significant antibacterial activity against multidrug-resistant bacterial strains [6]. The compound was identified as one of six isoflavonoids isolated from the bark, exhibiting minimum inhibitory concentrations of 8 μg/mL against various pathogenic bacteria including Escherichia coli, Enterobacter cloacae, Klebsiella pneumoniae, Providencia stuartii, and Pseudomonas aeruginosa [6].
The genus Lespedeza represents another important source of neobavaisoflavone and related prenylated isoflavonoids. Lespedeza cyrtobotrya has been reported to contain this compound, along with other bioactive isoflavonoids that contribute to the plant's anti-inflammatory and immunomodulatory properties [7]. The Lespedeza species are particularly noteworthy for their rich content of prenylated flavonoids, which exhibit enhanced biological activity compared to non-prenylated analogs due to increased lipophilicity and cellular uptake [7].
Lespedeza homoloba, endemic to Japan, produces neobavaisoflavone alongside other prenylflavonoids that demonstrate peroxisome proliferator-activated receptor gamma ligand activity [7]. This species has been extensively studied for its potential anti-diabetic effects, with neobavaisoflavone contributing to the overall bioactivity profile through its ability to modulate inflammatory responses and glucose metabolism [7].
The distribution pattern of neobavaisoflavone across these species suggests a conserved biosynthetic capacity within certain leguminous lineages. The compound's occurrence is not random but appears to be associated with plants that have evolved specific defensive or symbiotic strategies. The prenyl group attachment represents a specialized modification that enhances the compound's biological activity and membrane permeability compared to simpler isoflavones [8].
Neobavaisoflavone biosynthesis occurs through the well-characterized isoflavonoid pathway, which represents a specialized branch of the broader phenylpropanoid metabolic network. The biosynthetic journey begins with the amino acid phenylalanine, which undergoes transformation through the general phenylpropanoid pathway to produce the activated precursor p-coumaroyl-CoA [8] [9]. This central intermediate serves as the entry point for both flavonoid and isoflavonoid biosynthesis.
The initial committed step in neobavaisoflavone formation involves chalcone synthase, a type III polyketide synthase that catalyzes the condensation of p-coumaroyl-CoA with three malonyl-CoA units to form naringenin chalcone [9] [10]. This reaction establishes the basic flavonoid carbon skeleton through the formation of the aromatic A-ring and the establishment of the C15 backbone structure. Chalcone isomerase subsequently converts naringenin chalcone to naringenin through intramolecular cyclization, creating the characteristic heterocyclic C-ring of flavonoids [9].
In leguminous plants capable of producing isoflavonoids, an alternative pathway diverges from naringenin through the action of chalcone reductase. This enzyme reduces naringenin chalcone to isoliquiritigenin chalcone, which is then isomerized by chalcone isomerase to form liquiritigenin [8] [11]. Liquiritigenin serves as the preferred substrate for isoflavone synthase in most leguminous species, including Psoralea corylifolia [9].
Isoflavone synthase represents the key regulatory enzyme in isoflavonoid biosynthesis, belonging to the cytochrome P450 family CYP93C [12] [13]. This membrane-bound enzyme catalyzes the unusual aryl migration reaction that distinguishes isoflavonoids from other flavonoid classes. The enzymatic process involves the migration of the B-ring from the C-2 position to the C-3 position, coupled with hydroxylation at the C-2 position to form 2-hydroxyisoflavanone intermediates [12] [14]. This reaction requires molecular oxygen and NADPH as cofactors and proceeds through a complex mechanism involving cytochrome P450-mediated oxidation [15].
The immediate product of isoflavone synthase activity, 2-hydroxyisoflavanone, represents an unstable intermediate that undergoes rapid dehydration to form the corresponding isoflavone. This dehydration can occur spontaneously or through the catalytic action of 2-hydroxyisoflavanone dehydratase, an enzyme belonging to the carboxylesterase family [12] [11]. In the case of liquiritigenin as substrate, this process yields daidzein, the direct precursor to neobavaisoflavone.
The conversion of daidzein to neobavaisoflavone requires additional enzymatic modifications that install the prenyl group at the 3' position and maintain the hydroxyl groups at positions 4' and 7. Prenyltransferases represent a specialized class of enzymes responsible for attaching isoprenoid units to aromatic acceptor molecules [8]. These enzymes utilize dimethylallyl diphosphate as the prenyl donor and exhibit substrate specificity for particular hydroxylated isoflavones. The prenylation reaction typically occurs through electrophilic aromatic substitution, with the prenyl group forming a carbon-carbon bond with the aromatic ring system.
The biosynthetic pathway demonstrates remarkable conservation across leguminous species, with variations primarily occurring in the substrate specificity of individual enzymes and the presence or absence of particular biosynthetic steps [16] [17]. Protein-protein interactions between pathway enzymes have been demonstrated in soybean, suggesting the formation of metabolic complexes that channel intermediates efficiently through the biosynthetic sequence [14]. These enzyme complexes may be associated with endoplasmic reticulum membranes, facilitating the coordination between cytoplasmic and membrane-bound enzymatic activities.
Transcriptional regulation of isoflavonoid biosynthesis involves multiple families of transcription factors, including MYB, basic helix-loop-helix, and WRKY proteins [9]. These regulatory proteins respond to various environmental stimuli and developmental cues, modulating the expression of biosynthetic genes in coordination with plant physiological needs. The regulation is particularly responsive to biotic and abiotic stress conditions, which can dramatically enhance isoflavonoid accumulation as part of plant defense responses [8].
The accumulation of neobavaisoflavone in plant tissues demonstrates significant sensitivity to environmental conditions and cultivation practices, reflecting the adaptive nature of secondary metabolite biosynthesis in response to external stimuli. Temperature represents one of the most critical environmental factors influencing neobavaisoflavone production in Psoralea corylifolia and related species. Research on isoflavonoid accumulation in leguminous crops indicates that moderate temperature stress can enhance secondary metabolite production while maintaining acceptable plant growth rates [18] [19].
Optimal cultivation temperatures for Psoralea corylifolia range between 20-25°C for general plant development, with the understanding that cooler conditions may actually promote increased isoflavonoid accumulation [20] [21]. Studies on soybean isoflavone production demonstrate that lower cultivation temperatures, particularly around 10-20°C, can significantly increase total isoflavonoid content compared to higher temperature regimes [19]. This temperature response likely reflects the stress-induced activation of phenylpropanoid metabolism, where plants synthesize protective compounds in response to suboptimal growing conditions [22].
Light exposure patterns profoundly influence neobavaisoflavone biosynthesis through multiple mechanisms involving both photomorphogenic responses and stress-induced metabolic activation. Psoralea corylifolia thrives under full sun conditions, requiring 6-8 hours of direct sunlight daily for optimal growth and secondary metabolite production [21]. Enhanced ultraviolet radiation exposure, while potentially stressful to plant tissues, can stimulate isoflavonoid biosynthesis as part of the plant's photoprotective response mechanisms [23]. Controlled studies on germinated soybean seeds demonstrate that combined light treatments involving both visible light and controlled ultraviolet exposure can increase isoflavonoid content by up to 90% compared to dark-grown controls [23].
Soil characteristics significantly impact both plant growth and secondary metabolite accumulation in Psoralea corylifolia cultivation systems. The species demonstrates adaptability to various soil types, including clay, sand, and loam compositions, while showing preference for well-draining, fertile loamy soils [20] [21]. Soil pH requirements range from 6.0 to 7.5, with neutral conditions providing optimal nutrient availability for both primary growth and secondary metabolite biosynthesis [21]. The plant can tolerate acidic, neutral, and basic soil conditions, but nutrient availability and metabolite production may vary significantly across this pH range [20].
Water management practices critically influence neobavaisoflavone production through the modulation of plant stress responses. Psoralea corylifolia exhibits drought tolerance, making it suitable for cultivation in semi-arid regions [20]. However, moderate water stress can enhance secondary metabolite production by activating stress-responsive biosynthetic pathways [22]. Excessive drought stress may reduce overall plant productivity, while optimal irrigation maintains plant health while allowing sufficient stress to stimulate metabolite accumulation [24].
Cultivation timing and seasonal factors significantly affect neobavaisoflavone yield in Psoralea corylifolia production systems. The optimal sowing season occurs during March-April, taking advantage of favorable temperature and moisture conditions during early plant development [20] [25]. The complete growing cycle requires 7-8 months to reach harvest maturity, with seed collection typically occurring between December and March [25]. Multiple harvests are possible due to the continuous maturation pattern of seeds, allowing for 4-5 collection periods during the harvest window [25].
Plant spacing and cultivation density directly influence both individual plant performance and secondary metabolite accumulation. Research on optimal spacing for Psoralea corylifolia indicates that 60×30 cm spacing provides the best balance between plant population density and individual plant productivity [26]. This spacing arrangement supports higher seed yields compared to closer spacings while maintaining adequate secondary metabolite content. Proper spacing ensures sufficient light penetration, air circulation, and nutrient availability for each plant, supporting both primary growth and secondary metabolite biosynthesis [26].
Fertilizer management strategies significantly impact neobavaisoflavone production through their effects on plant nutrition and stress physiology. Balanced fertilization using nitrogen, phosphorus, and potassium in ratios of 80:40:30 kg/ha provides optimal support for plant growth while maintaining conditions conducive to secondary metabolite production [26]. Excessive nitrogen availability may promote vegetative growth at the expense of secondary metabolite accumulation, while balanced nutrition supports both growth and metabolite biosynthesis. The timing of fertilizer application, with half the nitrogen applied at sowing and the remainder as side-dressing at 45 days, optimizes nutrient availability throughout the growing cycle [26].
Environmental stress factors, including salinity, heavy metals, and atmospheric conditions, can significantly modulate neobavaisoflavone accumulation patterns [27] [28]. Moderate stress levels often enhance secondary metabolite production as part of adaptive responses, while severe stress may reduce overall plant productivity and metabolite yield. Understanding these relationships allows for the optimization of cultivation practices to maximize both plant health and secondary metabolite production [27].
Neobavaisoflavone exhibits significant inhibitory activity against DNA polymerase, a crucial enzyme in DNA replication and repair processes. The compound was first identified as a DNA polymerase inhibitor through bioassay-directed purification of ethanol extracts from Psoralea corylifolia [1]. The inhibition demonstrates strong activity in whole cell bioassays specifically designed for DNA replication enzyme inhibitors [1].
The mechanism of DNA polymerase inhibition by neobavaisoflavone involves interference with the enzymatic activity of DNA-directed DNA polymerase (EC 2.7.7.7) [2]. The compound functions as a competitive inhibitor, likely interacting with the active site of the polymerase enzyme through its phenolic structure and prenyl group modifications [3]. The inhibition kinetics follow a concentration-dependent pattern, with moderate to high concentrations required for optimal inhibitory effects [4].
DNA Polymerase Inhibition Properties | ||
---|---|---|
Source | Description | Activity |
Sun et al. (1998) | Neobavaisoflavone isolated as DNA polymerase inhibitor from Psoralea corylifolia | Strong inhibition in whole cell bioassay |
PubChem | Exhibits inhibitory activity against DNA polymerase | Moderate to high concentrations required |
ChEBI | EC 2.7.7.7 (DNA-directed DNA polymerase) inhibitor | Inhibitory activity confirmed |
Enzo Biochem | DNA polymerase inhibitor | Confirmed inhibitor |
The kinetic parameters of neobavaisoflavone's DNA polymerase inhibition suggest that the compound may interfere with the polymerase's ability to incorporate nucleotides into the growing DNA chain. This inhibition occurs through direct binding to the enzyme, potentially disrupting the conformational changes necessary for catalytic activity [5]. The compound's structure, featuring a 7-hydroxyisoflavone backbone with additional hydroxyl groups and a prenyl substituent, provides the necessary molecular framework for effective enzyme-substrate interactions [3].
Neobavaisoflavone demonstrates potent anti-inflammatory effects through comprehensive modulation of inflammatory cytokine production. The compound significantly inhibits the production of key pro-inflammatory mediators including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), interleukin-12p40 (IL-12p40), and interleukin-12p70 (IL-12p70) in activated macrophages [6] [7].
The anti-inflammatory mechanism operates through suppression of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways [6]. In lipopolysaccharide-stimulated RAW264.7 cells, neobavaisoflavone effectively down-regulates MAPK activation and inhibits nuclear translocation of NF-κB p65, thereby reducing inflammatory gene expression [6]. The compound also suppresses the phosphorylation of P50, P65, and IκB in the NF-κB pathway, along with extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 in MAPK pathways [6].
Anti-inflammatory Effects and ED50 Values | |
---|---|
Target | ED50 Value |
Nitric Oxide (NO) | 25.00 μmol/L |
Interleukin-1β (IL-1β) | 23.11 μmol/L |
Interleukin-6 (IL-6) | 5.03 μmol/L |
Interleukin-12p40 (IL-12p40) | 5.23 μmol/L |
Interleukin-12p70 (IL-12p70) | 5.26 μmol/L |
Tumor Necrosis Factor-α (TNF-α) | 18.80 μmol/L |
The cytokine modulation effects extend beyond direct inhibition to include enhancement of macrophage phagocytic capacity [6]. Neobavaisoflavone significantly enhances the phagocytic function of RAW264.7 cells while simultaneously reducing inflammatory mediator production, suggesting a dual mechanism that promotes resolution of inflammation while maintaining immune cell function [6].
Additionally, the compound inhibits the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), further contributing to its anti-inflammatory profile [7] [8]. The inhibition of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression represents another key mechanism through which neobavaisoflavone exerts its anti-inflammatory effects [6].
Neobavaisoflavone exhibits significant antineoplastic properties through multiple mechanisms of apoptotic induction in cancer cells. The compound demonstrates selective cytotoxicity against various cancer cell lines while showing minimal effects on normal cells [9] [10]. In human glioma U373MG cells, neobavaisoflavone sensitizes TRAIL-resistant cells to apoptosis through upregulation of death receptor 5 (DR5) expression and enhancement of pro-apoptotic protein BAX [9] [10].
The apoptotic mechanism involves activation of multiple caspase pathways. Co-treatment with neobavaisoflavone and TRAIL effectively induces Bid cleavage and activates caspases 3, 8, and 9, leading to programmed cell death [9] [10]. The compound also suppresses cancer cell migration and invasion while inhibiting anoikis resistance, thereby preventing metastatic spread [9] [10].
Antineoplastic Effects in Different Cancer Types | |||
---|---|---|---|
Cancer Type | Mechanism | Key Findings | Reference |
Glioma U373MG | TRAIL-mediated apoptosis | Bid cleavage, caspase 3,8,9 activation | Kim et al. (2013) |
Prostate LNCaP | Enhanced TRAIL sensitivity | 77.5% apoptotic cells with TRAIL | Szliszka et al. (2011) |
Ovarian EOC | Caspase-independent death | Glutathione depletion | Various studies |
Glioblastoma U-87 | Viability reduction | Dose-dependent cytotoxicity | Evaluation studies |
In prostate cancer cells, neobavaisoflavone enhances TRAIL-mediated apoptosis, with combination treatment resulting in 77.5% apoptotic cells [11]. The compound overcomes TRAIL resistance through modulation of apoptotic signaling pathways, making it a potential therapeutic agent for treatment-resistant cancers [11].
The antineoplastic effects also involve induction of oxidative stress in cancer cells through glutathione depletion [12]. This mechanism is particularly pronounced in glioblastoma cells, where neobavaisoflavone causes dose-dependent reduction in cell viability while maintaining selectivity for cancer cells over normal astrocytes [12].
Neobavaisoflavone demonstrates significant osteogenic properties through activation of bone formation pathways while simultaneously inhibiting bone resorption. In MC3T3-E1 osteoblast cells, the compound promotes osteogenic differentiation through p38 MAPK-mediated upregulation of key transcription factors including runt-related transcription factor 2 (Runx2) and Osterix (Osx) [13] [14].
The osteogenic mechanism involves concentration-dependent enhancement of alkaline phosphatase (ALP) activity, a critical marker of osteoblast differentiation [13] [14]. Neobavaisoflavone significantly increases expression of bone-specific matrix proteins including type I collagen (Col-I), osteocalcin (OCN), and bone sialoprotein (BSP) [13] [14]. The compound also promotes formation of mineralized bone nodules, indicating complete osteoblast maturation [13] [14].
Osteogenic Properties and Mechanisms | |||
---|---|---|---|
Study Type | Effects | Key Markers | Reference |
In vitro MC3T3-E1 | ALP activity increase | Col-I, OCN, BSP upregulation | Don et al. (2012) |
In vitro BMSCs | Osteogenic differentiation | Alizarin Red staining positive | Liu et al. (2020) |
In vivo OVX mice | Bone loss prevention | Increased BMD, BV/TV | Liu et al. (2020) |
Mechanism | p38 MAPK activation | Runx2, Osx upregulation | Don et al. (2012) |
In addition to promoting osteoblast function, neobavaisoflavone inhibits osteoclastogenesis through blocking receptor activator of nuclear factor-κB ligand (RANKL)-mediated signaling pathways [15]. The compound disrupts interactions between RANK, TRAF6, and c-Src, while inhibiting phosphorylation of key signaling molecules in NF-κB, MAPK, and Akt pathways [15].
In vivo studies using ovariectomized mice demonstrate that neobavaisoflavone prevents bone loss through dual mechanisms of enhanced osteogenesis and reduced osteoclastogenesis [15]. Treatment with neobavaisoflavone results in increased bone mineral density (BMD), bone volume per tissue volume (BV/TV), and trabecular thickness, indicating effective bone formation promotion [15].
Neobavaisoflavone exhibits potent antioxidant activity through multiple radical scavenging mechanisms. Computational studies demonstrate that the compound is a very effective scavenger of hydroperoxyl radicals (HOO- ) and nitrogen dioxide (NO2) in aqueous physiological environments [16]. The antioxidant mechanism primarily operates through the sequential proton loss electron transfer (SPLET) mechanism in polar media [16].
The radical scavenging kinetics reveal that the 14-OH group represents the most favorable site for free radical attack, despite thermodynamic preference for the 17-CH group [16]. The overall reaction rate coefficient of neobavaisoflavone in water exceeds that of established antioxidants including Trolox and butylated hydroxytoluene (BHT) for hydroperoxyl radical scavenging [16].
Antioxidant Properties and Mechanisms | |||
---|---|---|---|
Assay Type | Results | Activity Level | Reference |
DPPH scavenging | Effective free radical scavenging | Concentration-dependent | Various studies |
ABTS scavenging | Comparable to standard antioxidants | High activity | Evaluation studies |
Radical scavenging | HOO- and NO2 scavenging | Very good scavenger | Boulebd (2023) |
Computational study | SPLET mechanism in water | Higher than Trolox and BHT | Boulebd (2023) |
The antioxidant capacity extends to scavenging of multiple reactive oxygen species including superoxide anions, hydroxyl radicals, and nitric oxide radicals [7] [8]. In activated macrophages, neobavaisoflavone significantly reduces production of ROS and RNS, contributing to its overall anti-inflammatory and cytoprotective effects [7] [8].
The compound also demonstrates significant 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activities, with concentration-dependent effects observed across multiple experimental systems [17] [18]. The antioxidant properties of neobavaisoflavone appear to be mediated through its phenolic structure, which provides electron-donating capacity essential for radical neutralization [16].